molecular formula C18H27N7O B12161888 N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12161888
M. Wt: 357.5 g/mol
InChI Key: CQVDHFCJPPZKLP-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tetrazolo[1,5-b]pyridazine moiety and a cyclooctylcarboxamide group.

Properties

Molecular Formula

C18H27N7O

Molecular Weight

357.5 g/mol

IUPAC Name

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H27N7O/c26-18(19-15-6-4-2-1-3-5-7-15)14-10-12-24(13-11-14)17-9-8-16-20-22-23-25(16)21-17/h8-9,14-15H,1-7,10-13H2,(H,19,26)

InChI Key

CQVDHFCJPPZKLP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physical properties of the target compound and its analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Tetrazolo[1,5-b]pyridazine Cyclooctyl C₁₉H₂₇N₇O Not reported Not reported Cyclooctyl group enhances lipophilicity
N-(2-Chlorobenzyl)-1-(tetrazolo[...])-4-piperidinecarboxamide Tetrazolo[1,5-b]pyridazine 2-Chlorobenzyl C₁₇H₁₈ClN₇O 371.829 Not reported Chlorine atom may improve target binding
E-4d (Propenoic acid derivative) Tetrazolo[1,5-b]pyridazine 3,5-Dimethyl-1H-pyrazol-4-yl Not reported Not reported 246–248 Acidic functional group modifies solubility
MM124/MM137 Pyrazolo-triazine Sulfonamide Not reported Not reported Not reported Triazine core; dual apoptotic/autophagy activity

Key Observations :

  • Melting Points: The propenoic acid derivative (E-4d) exhibits a moderate melting point (246–248°C), suggesting crystalline stability influenced by hydrogen bonding .
  • Core Heterocycles : Compounds like MM124/MM137 feature pyrazolo-triazine cores instead of tetrazolo-pyridazines, which may alter electronic properties and biological targets .
Anticancer Activity in Structural Analogs
  • MM124/MM137 : These pyrazolo-triazine derivatives induce apoptosis in colorectal cancer cells via intrinsic (mitochondrial membrane depolarization) and extrinsic (caspase-8 activation) pathways. They also suppress autophagy markers (LC3A/B, beclin-1), suggesting dual mechanisms of action .
  • Tetrazolo-Pyridazine Derivatives : While direct data on the target compound are lacking, the tetrazolo[1,5-b]pyridazine scaffold is associated with isomerization behavior that may influence bioactivity. For example, valence isomerization to azido intermediates could modulate interactions with cellular targets .
Comparative Pharmacokinetic Considerations
  • The chlorobenzyl analog () includes a halogen substituent, which may enhance binding affinity to hydrophobic enzyme pockets compared to the cyclooctyl group .

Chemical Stability and Reactivity

  • Valence Isomerization : Tetrazolo[1,5-b]pyridazines can isomerize to azido-pyridazines under conditions such as fused-ring formation or oxidation. This behavior is absent in triazine-based analogs like MM124/MM137, which may confer greater stability .
  • Synthetic Flexibility : The piperidinecarboxamide scaffold allows for modular substitution (e.g., cyclooctyl, benzyl), enabling optimization of steric and electronic properties for drug design .

Biological Activity

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and applications in drug discovery.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{18}N_{6}O
  • Molecular Weight : 278.33 g/mol

The presence of the tetrazole and piperidine moieties contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators.

Enzyme Inhibition

Studies have shown that tetrazole-containing compounds can inhibit specific kinases involved in cancer progression. For instance, they may target the AKT pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound could induce apoptosis in cancer cells.

Cytotoxic Effects

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the compound's effects on various cancer cell lines, including colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) adenocarcinomas. The results indicated a dose-dependent cytotoxic effect, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested.
    • The mechanism involved apoptosis induction, characterized by increased caspase activity and morphological changes in treated cells.
  • Comparative Analysis :
    • In comparison with established chemotherapeutics like doxorubicin and cisplatin, this compound exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells.

Data Summary Table

Parameter Value
Molecular FormulaC_{13}H_{18}N_{6}O
Molecular Weight278.33 g/mol
IC50 (LoVo)15 µM
IC50 (SK-OV-3)20 µM
IC50 (MCF-7)25 µM
Mechanism of ActionApoptosis induction
Target PathwayAKT signaling

Potential Applications

The unique structure of this compound positions it as a promising candidate for further drug development. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells suggests potential applications in targeted cancer therapies.

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